![molecular formula C16H17ClN2O4S2 B2944479 5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide CAS No. 954095-44-4](/img/structure/B2944479.png)

5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

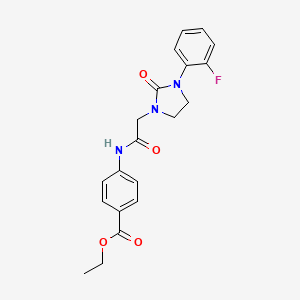

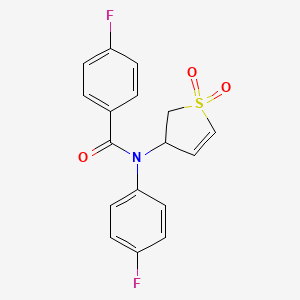

The compound “5-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)thiophene-2-sulfonamide” is a low molecular weight, orally administrable inhibitor of blood clotting factor Xa . It is known from WO 01/47949 and WO 20041060887 . It can be employed for the prophylaxis, secondary prophylaxis and/or treatment of various thromboembolic diseases .

Wissenschaftliche Forschungsanwendungen

Thiophene Derivatives and Their Applications

Thiophene derivatives are a class of compounds known for their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Thiophenes are also utilized in organic materials due to their electronic properties, making them valuable in organic synthesis as intermediates. The synthesis of thiophene derivatives has been a focus of considerable research due to their diverse applications, including in agrochemicals, flavors, and dyes. The development of novel synthetic approaches aims at improving the efficiency, versatility, and environmental friendliness of thiophene synthesis, which could be applied to natural product and drug synthesis, highlighting the compound's potential in drug discovery and other fields (Xuan, 2020).

Sulfonamide Compounds and Their Significance

Sulfonamide compounds are known for their bacteriostatic properties and have been used as synthetic antibiotics. Beyond their antimicrobial use, sulfonamides exhibit a range of pharmacological activities, including roles as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in the treatment of various diseases such as cancer and glaucoma. The exploration of novel sulfonamides aims to develop selective drugs with improved efficacy and reduced risks, demonstrating the structural motif's importance in future drug development (Carta, Scozzafava, & Supuran, 2012; Gulcin & Taslimi, 2018).

Environmental and Health Considerations

The environmental presence and impact of sulfonamides, including their potential to induce microbial resistance and influence human health, have been subjects of significant concern. Research indicates that even small amounts of sulfonamides in the environment, primarily derived from agricultural activities, can lead to changes in microbial populations with potential global health risks. The need for effective risk management strategies is emphasized to mitigate the environmental and health impacts of sulfonamides (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Wirkmechanismus

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target in antithrombotic therapy .

Mode of Action

The compound acts as a direct inhibitor of FXa . It binds to the S1 subsite of FXa, which is facilitated by the interaction of the neutral ligand chlorothiophene . This binding inhibits the activity of FXa, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade.

Pharmacokinetics

The compound has been found to have good oral bioavailability . This means it can be effectively absorbed from the gastrointestinal tract and reach systemic circulation. The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Result of Action

The inhibition of FXa by the compound leads to a decrease in thrombin generation. This results in a reduction in blood clot formation, making the compound effective as an antithrombotic agent .

Biochemische Analyse

Biochemical Properties

The compound interacts with the coagulation enzyme Factor Xa, inhibiting its activity . This interaction is facilitated by the neutral ligand chlorothiophene in the S1 subsite of the enzyme

Molecular Mechanism

The molecular mechanism of action of 5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide involves the inhibition of Factor Xa. The compound binds to the enzyme, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade .

Eigenschaften

IUPAC Name |

5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4S2/c17-14-6-7-16(24-14)25(21,22)18-10-15(20)19-8-9-23-13(11-19)12-4-2-1-3-5-12/h1-7,13,18H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJUIQLQVXJTIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2944400.png)

![5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone](/img/structure/B2944407.png)

![8-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2944412.png)

![1-[2-(Aminomethyl)-1,4-oxazepan-4-yl]-2-(4-ethylphenyl)-2-methylpropan-1-one;hydrochloride](/img/structure/B2944413.png)

![2-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2944416.png)

![4-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2944417.png)